4-bromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-bromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common approach includes the following steps :
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazones with α-bromo ketones under visible light catalysis.
Introduction of the bromine and chlorine groups: These can be incorporated using halogenation reactions with appropriate reagents such as bromine and chlorine gas.
Attachment of the propyl and trifluoromethyl groups: This step may involve alkylation and trifluoromethylation reactions using reagents like alkyl halides and trifluoromethyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogen substitution reactions can occur with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-bromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-bromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed effects. For example, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler pyrazole derivative with similar halogenation but lacking the propyl and trifluoromethyl groups.
3-(4-chloro-1H-pyrazol-1-yl)propylamine: Contains the propyl and chlorine groups but lacks the bromine and trifluoromethyl groups.
Uniqueness
4-bromo-N-[3-(4-chloro-1H-pyrazol-1-yl)propyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of bromine, chlorine, and trifluoromethyl groups enhances its reactivity and bioactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H12BrClF3N5O |
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Molecular Weight |
414.61 g/mol |
IUPAC Name |
4-bromo-N-[3-(4-chloropyrazol-1-yl)propyl]-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H12BrClF3N5O/c1-21-9(8(13)10(20-21)12(15,16)17)11(23)18-3-2-4-22-6-7(14)5-19-22/h5-6H,2-4H2,1H3,(H,18,23) |
InChI Key |
VHUGYJHQBKXTCP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)Br)C(=O)NCCCN2C=C(C=N2)Cl |
Origin of Product |
United States |
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